molecular formula C17H25N3O B7527966 2-cyclohexyl-N-(pyridin-3-ylmethyl)pyrrolidine-1-carboxamide

2-cyclohexyl-N-(pyridin-3-ylmethyl)pyrrolidine-1-carboxamide

Cat. No. B7527966
M. Wt: 287.4 g/mol
InChI Key: LFBWUHQYUHXGCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclohexyl-N-(pyridin-3-ylmethyl)pyrrolidine-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound falls under the category of pyrrolidine carboxamides, which are known to exhibit potent biological activities.

Mechanism of Action

The exact mechanism of action of 2-cyclohexyl-N-(pyridin-3-ylmethyl)pyrrolidine-1-carboxamide is not fully understood. However, it is believed to act through modulation of the GABAergic system, which is responsible for regulating neuronal excitability. This compound has been shown to enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity and reduced seizure activity.
Biochemical and Physiological Effects
2-cyclohexyl-N-(pyridin-3-ylmethyl)pyrrolidine-1-carboxamide has been shown to exhibit significant biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, leading to increased inhibition of neuronal activity. Additionally, it has been shown to reduce the levels of inflammatory cytokines, leading to reduced inflammation and pain.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-cyclohexyl-N-(pyridin-3-ylmethyl)pyrrolidine-1-carboxamide in lab experiments is its potent anticonvulsant activity. This makes it a useful tool for studying the mechanisms of seizure activity and potential treatments for epilepsy. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-cyclohexyl-N-(pyridin-3-ylmethyl)pyrrolidine-1-carboxamide. One area of interest is the development of more potent and selective analogs of this compound, which could lead to more effective treatments for epilepsy and other neurological disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential effects on other physiological systems. Finally, studies are needed to determine the safety and efficacy of this compound in human clinical trials.

Synthesis Methods

The synthesis of 2-cyclohexyl-N-(pyridin-3-ylmethyl)pyrrolidine-1-carboxamide involves the reaction of cyclohexylamine and 3-picolyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then reacted with pyrrolidine-1-carboxylic acid to obtain the final product. The purity and yield of the compound can be improved by using appropriate purification methods such as column chromatography.

Scientific Research Applications

2-cyclohexyl-N-(pyridin-3-ylmethyl)pyrrolidine-1-carboxamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit significant anticonvulsant activity, making it a potential candidate for the treatment of epilepsy. Additionally, it has been shown to possess analgesic and anti-inflammatory properties, which could make it useful in the treatment of chronic pain and inflammatory disorders.

properties

IUPAC Name

2-cyclohexyl-N-(pyridin-3-ylmethyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O/c21-17(19-13-14-6-4-10-18-12-14)20-11-5-9-16(20)15-7-2-1-3-8-15/h4,6,10,12,15-16H,1-3,5,7-9,11,13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBWUHQYUHXGCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CCCN2C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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